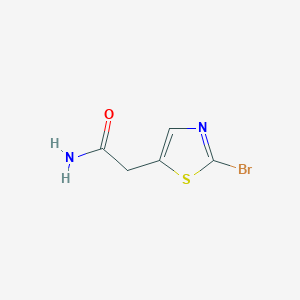

2-(2-Bromothiazol-5-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2OS |

|---|---|

Molecular Weight |

221.08 g/mol |

IUPAC Name |

2-(2-bromo-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C5H5BrN2OS/c6-5-8-2-3(10-5)1-4(7)9/h2H,1H2,(H2,7,9) |

InChI Key |

KURQPMMNTFTJSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Br)CC(=O)N |

Origin of Product |

United States |

Direct Coupling with Amine Sources:modern Synthetic Chemistry Often Favors the Use of Coupling Reagents That Enable the Direct Formation of the Amide Bond from the Carboxylic Acid and an Amine Source E.g., Ammonium Chloride with a Base, or Ammonia Under Milder Conditions. These Reagents Activate the Carboxylic Acid in Situ. Common Examples Include Carbodiimides Like N,n Dicyclohexylcarbodiimide Dcc or the More Water Soluble 1 Ethyl 3 3 Dimethylaminopropyl Carbodiimide Edci , Often Used with Additives Like 1 Hydroxybenzotriazole Hobt or 4 Dimethylaminopyridine Dmap to Improve Efficiency and Suppress Side Reactions.nih.govother Effective Coupling Agents Include Phosphonium Salts E.g., Bop, Pybop and Aminium/uronium Salts E.g., Hatu, Hbtu . the Choice of Reagent Depends on Factors Such As Scale, Desired Purity, and the Presence of Other Functional Groups.nih.gov

Protecting Group Strategies and Deprotection Methodologies in Multi-Step Synthesis

In a multi-step synthesis leading to 2-(2-Bromothiazol-5-yl)acetamide, particularly when constructing the thiazole (B1198619) ring itself, protecting groups are essential to mask reactive functional groups that are not intended to participate in a given reaction. youtube.com For instance, if the synthesis starts from precursors containing hydroxyl (-OH) or additional amino (-NH₂) groups, these must be protected to prevent unwanted side reactions during ring formation or subsequent chemical modifications. acs.org

The Hantzsch thiazole synthesis, a common method for building the thiazole core, involves the reaction of an α-haloketone with a thioamide. nih.govnih.gov If either of these precursors contains other reactive functionalities, a protecting group strategy is imperative.

Common Protecting Group Strategies:

Alcohols (-OH): Hydroxyl groups can be protected as ethers, such as silyl (B83357) ethers (e.g., TBDMS) or methoxymethyl (MOM) ethers. youtube.comacs.org Silyl ethers are particularly useful due to their stability in a wide range of conditions and their straightforward removal using fluoride (B91410) sources like TBAF.

Amines (-NH₂): Primary and secondary amines are often protected as carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is stable to many reaction conditions but is easily removed with acid (e.g., TFA), while the Cbz group is removed by catalytic hydrogenation.

Carbonyls (C=O): Aldehydes and ketones can be protected as acetals or ketals by reacting them with a diol, like ethylene (B1197577) glycol, under acidic conditions. youtube.com They are stable to basic and nucleophilic reagents and are deprotected by acidic hydrolysis. youtube.com

The following table outlines potential protecting groups for precursors in a hypothetical multi-step synthesis.

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole (B134444) youtube.com | TBAF or HF |

| Alcohol | Methoxymethyl ether | MOM | MOM-Cl, DIPEA acs.org | Acid (e.g., HCl) |

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) |

| Carbonyl | Acetal | - | Ethylene glycol, p-TsOH youtube.com | Aqueous acid (e.g., H₃O⁺) youtube.com |

Strategic Optimization for Enhanced Yield and Purity in the Synthesis Pathway

Optimizing the synthesis of this compound involves a systematic approach to refining reaction parameters and purification techniques to maximize product yield and minimize impurities.

Key Optimization Parameters:

Reagent Selection: For the final amidation step, using a water-soluble coupling reagent like EDCI simplifies purification, as the resulting urea (B33335) byproduct can be removed with an aqueous wash, unlike the insoluble DCU from DCC. nih.gov

Temperature Control: Many steps in heterocyclic synthesis are temperature-sensitive. For example, the formation of the amide bond is often performed at 0 °C before slowly warming to room temperature to control the reaction rate and prevent the formation of side products.

Solvent Choice: The choice of solvent can significantly impact reaction efficiency and solubility of reagents and intermediates. Aprotic solvents like DMF or DCM are common for amide coupling reactions. In ring-forming reactions, solvents like ethanol (B145695) or toluene (B28343) may be preferred. nih.govyoutube.com

Stoichiometry: Precise control of reactant ratios is crucial. For instance, using a slight excess of the amine source in the amidation step can drive the reaction to completion, but a large excess can complicate purification.

Purification Techniques: High purity is often achieved through a combination of methods. After an initial workup to remove the bulk of byproducts (e.g., aqueous extraction), the crude product is typically purified further. Recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) is effective for crystalline solids. For non-crystalline products or to remove closely related impurities, silica (B1680970) gel column chromatography is the method of choice. nih.govacs.org

| Optimization Strategy | Objective | Example Action |

| Reagent Choice | Minimize side reactions and simplify workup | Use HATU instead of DCC to avoid DCU byproduct; use EDCI for easy aqueous removal. nih.gov |

| Condition Control | Enhance selectivity and yield | Perform amide coupling at 0 °C to room temperature; run Hantzsch synthesis at reflux. nih.gov |

| Purification | Achieve high product purity (>98%) | Perform column chromatography followed by recrystallization. acs.org |

| Process Monitoring | Ensure reaction completion | Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). acs.org |

Chemical Transformations and Reactivity Studies of 2 2 Bromothiazol 5 Yl Acetamide

Reactivity of the Bromine Atom at the C2-Position

The bromine atom at the C2 position of the thiazole (B1198619) ring is the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is due to the electron-withdrawing nature of the thiazole ring, which activates the C-Br bond towards cleavage.

Nucleophilic Substitution Reactions and Cross-Coupling Chemistry (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C2 position can be readily displaced by various nucleophiles. More significantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a C-C bond by reacting the 2-bromothiazole (B21250) derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used to synthesize aryl- or heteroaryl-substituted thiazoles. nih.govresearchgate.net The general catalytic cycle for these palladium-mediated reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The reactivity order for the halide leaving group in such couplings is generally I > Br > OTf >> Cl > F. libretexts.org

While specific studies on 2-(2-Bromothiazol-5-yl)acetamide are not extensively detailed in the provided results, the reactivity of the 2-bromothiazole core is well-established. For instance, 2-bromothiazole can be coupled with various arylboronic acids to yield 2-arylthiazole derivatives. researchgate.netdur.ac.uk It is expected that the acetamide (B32628) group at the C5-position would be compatible with many Suzuki-Miyaura reaction conditions.

Below is a representative table illustrating typical conditions for Suzuki-Miyaura reactions involving 2-bromothiazole derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 61 | nih.gov |

| Pd(OAc)₂ | - | KOH | H₂O/Isopropanol | 82 | Good to Excellent | researchgate.netnih.gov |

| Pd₂(dba)₃ | - | NaH | - | - | 77 | nih.gov |

| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 90 | Reduced Yield | nih.gov |

Other cross-coupling reactions like the Negishi (using organozinc reagents), Stille (organotin), Hiyama (organosilicon), and Kumada (organomagnesium/Grignard) couplings also proceed via similar palladium-catalyzed cycles and are applicable to 2-bromothiazole systems. libretexts.orgresearchgate.net

Metal-Mediated Transformations (e.g., Organolithium and Grignard Reagent Reactions)

The bromine atom at the C2 position can undergo metal-halogen exchange to form highly reactive organometallic intermediates. Treatment of 2-bromothiazole with strong bases like n-butyllithium (nBuLi) at low temperatures (e.g., -78 °C) results in the formation of 2-lithiothiazole. scholaris.caclockss.org This organolithium species is a potent nucleophile and can react with a wide range of electrophiles.

Similarly, Grignard reagents can be prepared from 2-bromothiazoles, although the formation can sometimes be less straightforward than with organolithium reagents. dur.ac.ukresearchgate.net These organomagnesium compounds are also powerful nucleophiles used in C-C bond formation. researchgate.netthieme-connect.de

The reactivity of these organometallic species derived from 2-bromothiazole is summarized below:

| Reagent Type | Formation Condition | Subsequent Reaction | Product Type | Reference |

| Organolithium | nBuLi, THF, -78 °C | Reaction with electrophiles (e.g., aldehydes, ketones) | 2-Substituted thiazoles | scholaris.caclockss.org |

| Grignard Reagent | Mg, THF | Coupling with halides (e.g., Kumada coupling) | 2-Substituted thiazoles | researchgate.netthieme-connect.de |

It is important to note that the acetamide group in this compound contains an acidic N-H proton. This functionality can be deprotonated by strong organometallic bases like organolithiums or Grignard reagents. Therefore, when performing such transformations, it may be necessary to use an excess of the organometallic reagent or to protect the amide nitrogen beforehand to prevent interference.

Reactivity of the Acetamide Side Chain at the C5-Position

The acetamide side chain (-CH₂CONH₂) at the C5 position offers additional sites for chemical modification, including the amide nitrogen and the alpha-carbon.

Amide N-Alkylation and Acylation Reactions

The nitrogen atom of the acetamide group is nucleophilic and can undergo alkylation and acylation reactions. google.comnih.gov Deprotonation of the amide N-H with a suitable base generates an amidate anion, which can then react with various electrophiles.

N-Alkylation: This involves the reaction with alkyl halides or other alkylating agents. The use of a base is typically required to deprotonate the amide. researchgate.net

N-Acylation: This reaction, with acylating agents like acid chlorides or anhydrides, leads to the formation of N-acylacetamide (diacetamide) derivatives.

These reactions allow for the introduction of a wide range of substituents on the amide nitrogen, modifying the properties of the parent molecule.

Transformations Involving the Alpha-Carbon of the Acetamide Moiety

The carbon atom adjacent to the carbonyl group (the alpha-carbon) in the acetamide moiety is activated and can be functionalized. nih.govspringernature.comorganic-chemistry.org The protons on this carbon are weakly acidic and can be removed by a strong base to form an enolate or a related nucleophilic species. This enolate can then react with various electrophiles in what is known as alpha-functionalization. nih.govspringernature.com

While direct alpha-functionalization of a simple acetamide can be challenging, the principles of enolate chemistry apply. Potential transformations include:

Alpha-Alkylation: Reaction of the enolate with an alkyl halide.

Aldol Condensation: Reaction with an aldehyde or ketone.

The development of advanced catalytic methods, including aminocatalysis, has significantly expanded the scope of asymmetric alpha-functionalization of carbonyl compounds. nih.govorganic-chemistry.org These methods could potentially be applied to derivatives of this compound to introduce chiral centers at the alpha-position.

Electrophilic Substitution Reactions on the Thiazole Ring (excluding C2-bromination)

Aromatic heterocycles can undergo electrophilic substitution, where an electrophile replaces an atom (usually hydrogen) on the ring. wisdomlib.orgmasterorganicchemistry.comyoutube.com The reactivity and regioselectivity of these reactions are governed by the electronic properties of the ring and any existing substituents.

Thiazole itself is an electron-deficient heterocycle, making it generally less reactive towards electrophilic attack than benzene. youtube.comyoutube.com The presence of the electron-withdrawing bromine atom at C2 further deactivates the ring. However, the acetamide group at C5, particularly its nitrogen lone pair, can act as a weak activating group through resonance.

Electrophilic substitution on the thiazole ring of this compound would most likely occur at the C4 position, which is the most electron-rich and sterically accessible position. Common electrophilic aromatic substitution reactions include:

Nitration (using HNO₃/H₂SO₄)

Sulfonation (using fuming H₂SO₄)

Halogenation (e.g., chlorination with Cl₂/Lewis acid) masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation (using an acyl/alkyl halide and a Lewis acid) masterorganicchemistry.com

These reactions are generally sluggish on deactivated rings like 2-bromothiazole and often require harsh conditions. libretexts.orglibretexts.org The specific outcome would depend on a careful choice of reagents and reaction conditions to avoid side reactions or degradation of the starting material.

Ring-Opening and Rearrangement Reactions of the Thiazole Core

While specific experimental data on the ring-opening and rearrangement of this compound is not extensively documented in publicly available literature, the inherent chemical nature of the substituted thiazole ring suggests several potential transformation pathways under various conditions. These reactions are often driven by the desire to alleviate ring strain or to form more thermodynamically stable products.

One of the most well-documented rearrangement reactions in nitrogen-containing heterocycles is the Dimroth rearrangement. wikipedia.orgnih.govnih.gov This type of rearrangement involves the interchange of endocyclic and exocyclic heteroatoms. In the context of this compound, a Dimroth-type rearrangement could potentially occur, particularly under basic or thermal conditions. This would involve the opening of the thiazole ring followed by re-closure to form an isomeric thiazole derivative.

The susceptibility of the thiazole ring to nucleophilic attack is a key factor in initiating ring-opening. The electron-withdrawing nature of the bromo substituent at the C2 position and the acetamido group can influence the electrophilicity of the ring carbons, making them potential sites for nucleophilic attack that could subsequently lead to ring cleavage.

Furthermore, computational studies on thiazole derivatives have provided insights into their relative stabilities and the energy barriers for various transformations. nih.govresearchgate.netresearchgate.net These studies suggest that while the thiazole ring is aromatic and thus relatively stable, specific substitution patterns can lower the activation energy for ring-opening or rearrangement processes.

The table below summarizes potential ring-opening and rearrangement reactions of the thiazole core in this compound, based on analogous reactions reported for similar heterocyclic systems.

| Reaction Type | Plausible Conditions | Potential Products |

| Dimroth-type Rearrangement | Basic (e.g., NaOEt, K2CO3), Thermal | Isomeric N-substituted thiazolidinone derivatives |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., organometallics, concentrated base) | Acyclic thioamide derivatives |

| Reductive Ring Cleavage | Reducing agents (e.g., Na/NH3) | Substituted propenethiolates |

It is important to note that the actual products and the feasibility of these reactions would need to be confirmed through experimental investigation.

Detailed Mechanistic Investigations of Key Reactions

The mechanisms of the potential ring-opening and rearrangement reactions of this compound are intricate and are proposed here based on established mechanistic pathways for analogous heterocyclic systems.

Mechanism of a Plausible Dimroth-type Rearrangement:

A Dimroth-type rearrangement in this compound would likely proceed through a series of steps initiated by a nucleophile or heat.

Initial Nucleophilic Attack or Tautomerization: Under basic conditions, a nucleophile could attack one of the electrophilic carbon atoms of the thiazole ring, leading to the formation of a tetrahedral intermediate. Alternatively, tautomerization of the acetamido group could facilitate the process.

Ring Opening: This intermediate could then undergo ring opening, breaking the C-S or C-N bond of the thiazole ring to form an acyclic intermediate. This step is often the rate-determining step and is influenced by the stability of the resulting open-chain species.

Conformational Change and Recyclization: The acyclic intermediate can undergo conformational changes, bringing the reactive ends into proximity for recyclization. A subsequent intramolecular nucleophilic attack would lead to the formation of a new heterocyclic ring.

Proton Transfer and Aromatization: Finally, proton transfers and elimination of a leaving group (if any) would lead to the formation of the rearranged, thermodynamically more stable isomeric product.

The driving force for such a rearrangement is typically the formation of a more stable isomer, where steric hindrance is minimized or more favorable electronic delocalization is achieved.

Mechanism of Nucleophilic Ring Opening:

A direct ring-opening of the thiazole core by a strong nucleophile would likely follow a different mechanistic path.

Nucleophilic Addition: A potent nucleophile, such as an organolithium reagent or a strong base, could directly attack an electrophilic carbon of the thiazole ring, for instance, the carbon atom bearing the bromine.

Ring Cleavage: This addition would lead to the cleavage of one of the ring bonds, most likely the C-S bond, resulting in an open-chain anionic intermediate.

Work-up: Subsequent work-up with a proton source would then yield the final acyclic product, likely a substituted thioamide derivative.

The regioselectivity of the initial nucleophilic attack would be a critical factor in determining the final product structure. Computational studies can be instrumental in predicting the most likely sites of attack based on the calculated partial charges and frontier molecular orbital analysis of the thiazole ring in this compound. nih.gov

It must be reiterated that these mechanistic pathways are hypothetical for this compound and are extrapolated from the known reactivity of other substituted thiazoles and related heterocycles. nih.govnih.gov Detailed experimental and computational studies would be necessary to unequivocally establish the operative mechanisms for this specific compound.

Spectroscopic and Structural Data for this compound Remains Elusive in Public Scientific Databases

A comprehensive search for spectroscopic and structural analysis data for the chemical compound This compound has yielded no specific experimental results within publicly accessible scientific literature and chemical databases. Despite a thorough investigation for advanced nuclear magnetic resonance (NMR), vibrational spectroscopy (FTIR), mass spectrometry (MS), and X-ray diffraction (XRD) data, no published characterizations for this specific molecule could be located.

The inquiry sought detailed analytical findings, including high-resolution 1H and 13C NMR spectra, two-dimensional NMR correlations, FTIR vibrational frequencies, mass spectrometry fragmentation patterns, and single-crystal X-ray diffraction data. Such information is fundamental for the unambiguous structural confirmation and detailed electronic and conformational analysis of a chemical entity.

While data is available for isomers and related derivatives—such as N-(5-bromothiazol-2-yl)acetamide and various other substituted thiazoles—these findings are not directly applicable to the specified compound due to differences in the substitution pattern on the thiazole ring, which significantly influences spectroscopic properties. For instance, the chemical shifts in NMR, the vibrational modes in FTIR, fragmentation in MS, and the crystal packing in XRD are all highly dependent on the precise arrangement of the bromo and acetamide functional groups.

The absence of a dedicated Chemical Abstracts Service (CAS) number for this compound further suggests that the compound is not widely synthesized or characterized, or at least, its synthesis and analysis have not been reported in the mainstream scientific literature.

Consequently, the creation of an article with the requested detailed spectroscopic and structural data tables is not possible at this time. The scientific community has not yet made the necessary experimental data for this compound publicly available.

Spectroscopic Analysis and Structural Characterization of 2 2 Bromothiazol 5 Yl Acetamide and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule and understanding the extent of conjugation. For 2-(2-Bromothiazol-5-yl)acetamide and its derivatives, UV-Vis spectroscopy provides valuable insights into the influence of substituents on the electronic structure of the thiazole (B1198619) ring. The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The primary electronic transitions observed in these heterocyclic systems are typically π→π* and n→π* transitions.

The thiazole ring itself constitutes the core chromophore, the part of the molecule responsible for absorbing light. The electronic transitions within this ring are significantly influenced by the nature and position of the substituents. In the case of this compound, the thiazole ring is substituted at the 2-position with a bromine atom and at the 5-position with an acetamide (B32628) group.

The bromine atom at the 2-position, being an auxochrome with lone pairs of electrons, can participate in n→π* transitions. However, its electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M) can have a complex influence on the π→π* transitions of the thiazole ring. The acetamide group at the 5-position is also an important auxochrome. The lone pair of electrons on the nitrogen atom of the acetamide can extend the conjugation of the thiazole ring through resonance, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands.

Studies on various substituted thiazoles have demonstrated a wide range of absorption maxima (λmax), underscoring the sensitivity of the thiazole chromophore to substitution patterns. For instance, different thiazole derivatives have been reported to exhibit λmax values from the UV-C to the UV-A region, approximately between 252 nm and 410 nm. nii.ac.jp More specifically, certain thiazole-hydrazone derivatives show maximum absorption in the 326–366 nm range, attributed to π–π* transitions within their aromatic systems. researchgate.net In a similar vein, a series of azo-thiazole derivatives displayed absorption bands in the broader range of 293 nm to 477 nm, also corresponding to π→π* transitions. nih.gov

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have become instrumental in predicting and interpreting the UV-Vis spectra of complex molecules. Such studies on benzothiazole (B30560) and pyrazolyl-thiazole derivatives have successfully correlated calculated electronic transitions with experimental spectra, providing a deeper understanding of the molecular orbitals involved. nih.gov For instance, a computational study of benzothiazole derivatives calculated absorption wavelengths (λmax), oscillator strengths, and excitation energies to elucidate their electronic properties. nih.gov

The following table summarizes UV-Vis absorption data for a selection of substituted thiazole derivatives from the literature to provide a comparative context for the anticipated spectral properties of this compound.

| Compound/Derivative Class | Solvent | λmax (nm) | Transition Type (Attributed) | Reference |

| Substituted Thiazoles | Acetonitrile | 252-328 | π→π | nii.ac.jp |

| Thiazole-Hydrazone Derivatives | Various | 326-366 | π→π | researchgate.net |

| Azo-Thiazole Derivatives | DMSO/DMF | 293-477 | π→π* | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 2 Bromothiazol 5 Yl Acetamide

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Such calculations could elucidate the fundamental electronic properties of 2-(2-Bromothiazol-5-yl)acetamide.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to predict how the molecule will interact with other chemical species.

Table 1: Hypothetical Chemical Reactivity Indices for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Global Electrophilicity Index | ω | χ2 / (2η) | Data not available |

Note: The table above is for illustrative purposes only. No experimental or calculated data for these parameters for this compound were found in the searched literature.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack. Different colors on the MEP map indicate different electrostatic potential values, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. This analysis would be instrumental in understanding the intermolecular interactions of this compound.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. Energy minimization studies would determine the most stable, lowest-energy conformation of this compound, providing a foundational understanding of its shape.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Routes

Computational methods can be used to model chemical reactions, mapping out the energy profile of a synthetic route. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Such an analysis for the synthesis of this compound could help in optimizing reaction conditions and understanding the reaction mechanism at a molecular level.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape in different environments (e.g., in a solvent or interacting with a biological target). This would offer a dynamic picture of its flexibility and intermolecular interactions that is not available from static models.

Mechanistic Investigations of Molecular Interactions for 2 2 Bromothiazol 5 Yl Acetamide

Ligand-Biomolecule Interaction Modeling and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This modeling is crucial for understanding the potential mechanism of action and for structure-based drug design. While specific docking studies for 2-(2-Bromothiazol-5-yl)acetamide are not extensively published, the behavior of analogous thiazole-containing compounds in complex with various enzymes provides a strong basis for predictive analysis. nih.govnih.govnih.gov

Studies on similar 2-aminothiazole (B372263) derivatives have successfully used molecular docking to explore binding interactions within the active sites of targets like aurora kinase, cholinesterases, and carbonic anhydrase. nih.govnih.gov For instance, docking of 2-amino-4-(4-bromophenyl)thiazole (B182969) derivatives has revealed significant inhibitory potential against several metabolic enzymes. nih.gov These studies typically involve preparing the 3D structure of the ligand and the target protein, defining a binding site (or "grid"), and then using a scoring function to evaluate and rank the different binding poses based on their calculated binding affinity. nih.gov This approach helps to elucidate structure-activity relationships (SAR), where modifications to a chemical structure are correlated with changes in biological activity. nih.gov

The binding mode of this compound within a hypothetical active site can be predicted based on its constituent functional groups. The molecule can engage in several types of non-covalent interactions:

Hydrogen Bonding: The acetamide (B32628) group is a prime candidate for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This is a common and critical interaction for the binding of acetamide derivatives. nih.gov

Hydrophobic Interactions: The thiazole (B1198619) ring and the methylene (B1212753) linker can participate in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The bromine atom at the 2-position of the thiazole ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its importance in ligand-protein binding. acs.org

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The stability of these interactions is quantified by the binding energy, typically expressed in kcal/mol. Lower binding energies indicate a more stable ligand-protein complex. For example, molecular docking of various 2-amino thiazole derivatives against carbonic anhydrase and cholinesterase targets have shown estimated binding energies ranging from -6.75 to -7.96 kcal/mol. nih.gov Similarly, docking studies of thiazole carboxamide derivatives against cyclooxygenase (COX) enzymes reported scores from -4.99 to -6.58 kcal/mol. nih.gov It is plausible that this compound could achieve similar binding energies depending on the specific target.

| Interaction Type | Potential Interacting Group on Ligand | Predicted Binding Energy Contribution |

| Hydrogen Bonding | Acetamide (N-H, C=O) | High |

| Halogen Bonding | Bromine atom | Moderate |

| Hydrophobic Interactions | Thiazole ring, Methylene linker | Moderate |

| π-π Stacking | Thiazole ring | Variable (depends on target) |

Based on the predicted binding modes, the key amino acid residues involved in molecular recognition can be hypothesized. The specific residues would, of course, depend on the particular protein target. However, general patterns can be inferred from studies on related thiazole inhibitors.

For Hydrogen Bonding: Polar or charged amino acids like Glutamine, Asparagine, Serine, Threonine, Histidine, Aspartic acid, and Glutamic acid are likely to interact with the acetamide moiety. Docking of N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide into the urease active site showed a key hydrogen bond with an aspartate residue (Asp494). nih.gov

For Hydrophobic and π-π Interactions: Aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), as well as aliphatic residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val), would likely form a binding pocket for the thiazole ring. In studies of aurora kinase inhibitors, a π-π interaction with Phenylalanine (PHE 144) was noted for a 2-aminothiazole derivative. nih.gov

For Halogen Bonding: Residues with carbonyl groups (like in the peptide backbone) or other electron-donating functionalities could interact with the bromine atom.

| Potential Interacting Residue | Interaction Type with this compound |

| Asp, Gln, His, Ser | Hydrogen bond with acetamide group |

| Phe, Tyr, Trp | π-π stacking with thiazole ring |

| Leu, Val, Ala | Hydrophobic interaction with thiazole ring |

| Backbone Carbonyls | Halogen bond with bromine atom |

Theoretical Enzyme Active Site Interaction Profiling and Inhibition Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including enzyme inhibition. acs.orgmdpi.com Derivatives of 2-aminothiazole have demonstrated inhibitory activity against a wide array of enzymes, suggesting that this compound could also possess such potential. nih.gov

The theoretical inhibition potential of this compound can be profiled against several enzyme classes:

Kinases: Many thiazole derivatives are potent kinase inhibitors, which are crucial targets in cancer therapy. nih.govmdpi.com The ATP-binding site of kinases often contains a hinge region that forms key hydrogen bonds with inhibitors, a role the acetamide group of the target compound could fulfill.

Metabolic Enzymes: Thiazoles have shown inhibitory effects on metabolic enzymes like carbonic anhydrases (CAs) and cholinesterases (AChE and BChE). nih.gov The 2-amino-4-(4-bromophenyl)thiazole compound, for instance, was a potent inhibitor of hCA II, AChE, and BChE. nih.gov

Microbial Enzymes: The thiazole moiety is present in compounds targeting microbial enzymes. For example, docking studies have suggested that thiazole derivatives could inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and dihydrofolate reductase (DHFR), a target for antimicrobials. nih.govmdpi.com

The acetamide portion of the molecule is also significant. In a study of N-(1,3,4-thiadiazol-2-yl)amide derivatives, a 2-(3,4-dichlorophenyl)acetamide (B2721671) substituent was found to confer high potency against 6-phosphogluconate dehydrogenase (6PGD), a target in cancer metabolism. acs.org This highlights the importance of the acetamide group in achieving enzyme inhibition.

| Enzyme Class | Example Target | Rationale for Potential Inhibition |

| Kinases | Aurora Kinase, Src Kinase | Thiazole is a common scaffold for ATP-competitive inhibitors. nih.govmdpi.com |

| Hydrolases | Acetylcholinesterase (AChE) | Brominated thiazoles have shown potent AChE inhibition. nih.gov |

| Lyases | Carbonic Anhydrase (hCA) | Brominated thiazoles have shown potent hCA inhibition. nih.gov |

| Microbial Enzymes | E. coli MurB, DHFR | Thiazole hybrids are known to target these bacterial enzymes. nih.govmdpi.com |

Analysis of Molecular Recognition Principles Based on Structure

The potential for molecular recognition by a biomolecule is encoded in the structure of this compound. Each component of the molecule plays a distinct role in the theoretical binding hypothesis.

The Thiazole Ring: This five-membered heterocycle is a key structural motif. It is relatively rigid, positioning its substituents in a well-defined spatial arrangement. Its aromatic nature allows for stabilizing π-π interactions, and its heteroatoms (nitrogen and sulfur) can influence the electronic properties and potential for polar interactions. The thiazole nucleus is a common feature in many biologically active molecules, often serving as a central scaffold. acs.orgmdpi.com

The Acetamide Group (-NH-C(=O)-CH₃): This functional group is critical for establishing specific, directional interactions. The amide N-H is a hydrogen bond donor, and the carbonyl oxygen is an acceptor. This dual nature allows it to act as a molecular anchor, locking the ligand into a specific orientation within a binding site, a principle observed in many acetamide-containing inhibitors. nih.gov

The Bromine Atom: The bromine substituent at the 2-position significantly influences the molecule's properties. It increases lipophilicity, which can affect cell permeability and hydrophobic interactions. Critically, it can participate in halogen bonding, a directional non-covalent interaction with an electron-rich atom that can be as strong as a conventional hydrogen bond, contributing to binding affinity and specificity. acs.org

The Methylene Linker (-CH₂-): The methylene group connecting the thiazole ring to the acetamide group provides conformational flexibility. This allows the two key functional moieties (the thiazole and the acetamide) to rotate relative to one another, enabling the molecule to adopt a lower-energy conformation that better fits the topology of a target binding site.

Derivatization Strategies and Analogue Synthesis Based on 2 2 Bromothiazol 5 Yl Acetamide

Systematic Modification of the Bromine Moiety at C2 (e.g., replacement with other halogens or functional groups)

The bromine atom at the C2 position of the thiazole (B1198619) ring is a key functional group that can be readily displaced or transformed, allowing for the introduction of a wide array of other substituents. This position is susceptible to nucleophilic substitution and cross-coupling reactions, making it a focal point for structural diversification.

One of the common strategies involves the replacement of the bromine atom with other halogens, such as fluorine or chlorine. For instance, the synthesis of 2-chloro and 2-fluorothiazole (B1628781) derivatives has been reported as they can serve as high-affinity ligands for metabotropic glutamate (B1630785) receptor subtype 5. While direct halogen exchange on 2-(2-bromothiazol-5-yl)acetamide is not extensively documented, analogous transformations on similar thiazole systems suggest its feasibility.

Furthermore, the bromine atom can be displaced by various nucleophiles. For example, reaction with thiols can introduce a thioether linkage, while reactions with amines can lead to the corresponding 2-amino-thiazole derivatives. These 2-aminothiazole (B372263) scaffolds are prevalent in many biologically active molecules. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a powerful tool for creating carbon-carbon bonds at the C2 position. This has been demonstrated in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, where an aryl group is introduced at a position analogous to the C2 of the thiazole ring. nih.gov Similarly, the Suzuki coupling reaction of ethyl 2-bromothiazole-5-carboxylate with boronic acid pinacol (B44631) esters has been utilized in the synthesis of precursors for anti-gout drugs. guidechem.com These examples highlight the potential for introducing various aryl and heteroaryl groups at the C2 position of this compound.

Table 1: Examples of C2-Modification on Related Thiazole Structures

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

| 2-Aminothiazole derivative | Diazotization, followed by reaction with CuBr or CuCl | 2-Bromo or 2-Chloro-thiazole derivative | Synthesis of mGlu5 Receptor Ligands | |

| 6-Bromobenzothiazole derivative | Aryl boronic pinacol ester/acid, Pd(0) catalyst | 6-Arylbenzothiazole derivative | Synthesis of Biologically Active Compounds | nih.gov |

| Ethyl 2-bromothiazole-5-carboxylate | 3-Cyano-4-isobutoxyphenylboronic acid pinacol ester, Suzuki coupling | 2-(3-Cyano-4-isobutoxyphenyl)-thiazole-5-carboxylate | Synthesis of Anti-gout Drug Precursors | guidechem.com |

Diversification of the Acetamide (B32628) Side Chain at C5

The nitrogen atom of the acetamide group can be a site for further substitution. While direct N-alkylation or N-acylation of this compound has not been specifically detailed in the available literature, the synthesis of N-substituted acetamides on other thiazole and benzothiazole (B30560) cores is a well-established practice. nih.govresearchgate.net For example, a new series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide has been synthesized by reacting a chloroacetylated aminobenzothiazole with various substituted amines. nih.gov This suggests that the amide proton of this compound could potentially be replaced with various alkyl, aryl, or heterocyclic moieties through standard N-alkylation or N-arylation reactions.

Moreover, the entire acetamide group can be constructed through the acylation of a precursor amine. For instance, N-(5-bromothiazol-2-yl)acetamide has been synthesized by treating 5-bromothiazol-2-amine (B145681) with acetic anhydride. This approach allows for the introduction of diverse amide functionalities by using different acylating agents.

The acetamide group at the C5 position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-bromothiazol-5-yl)acetic acid. smolecule.com This carboxylic acid serves as a versatile intermediate for the synthesis of other derivatives. For instance, it can undergo esterification with various alcohols to produce a library of esters. smolecule.comchemimpex.com The synthesis of ethyl 2-bromothiazole-5-carboxylate has been reported and this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. guidechem.comchemimpex.com

The carboxylic acid can also be converted to other carbonyl derivatives, such as amides, by reaction with amines using standard peptide coupling reagents. This strategy allows for the introduction of a wide range of substituents on the amide nitrogen, providing a complementary approach to the N-substitution of the parent acetamide. The conversion of carboxylic acids to thioacids using reagents like Lawesson's reagent has also been reported, which could be another potential transformation for 2-(2-bromothiazol-5-yl)acetic acid. nih.gov

Table 2: Synthesis of C5-Carbonyl Derivatives

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

| This compound | Hydrolysis (acid or base) | 2-(2-Bromothiazol-5-yl)acetic acid | Synthesis of a versatile intermediate | smolecule.com |

| 2-(2-Bromothiazol-5-yl)acetic acid | Alcohol, acid catalyst | 2-(2-Bromothiazol-5-yl)acetate ester | Synthesis of ester analogues | smolecule.comchemimpex.com |

| Ethyl acetoacetate, thiourea (B124793) | Cyclization, diazotization, bromination | Ethyl 2-bromothiazole-5-carboxylate | Synthesis of pharmaceutical intermediates | guidechem.com |

Introduction of Additional Substituents on the Thiazole Ring (e.g., at C4)

The C4 position of the thiazole ring in this compound is another site that can be functionalized to generate novel analogues. Electrophilic substitution reactions can be employed to introduce substituents at this position. For example, bromination of a 2-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamide derivative at the thiazole C5 position (analogous to C4 in the parent thiazole) has been achieved using bromine in glacial acetic acid. researchgate.net It has also been noted that the natural position for electrophilic substitution on a 2-aminothiazole is the C5 position, but with appropriate directing groups or reaction conditions, substitution at C4 can be achieved. nih.gov

A "halogen dance" rearrangement has been described to move a bromine atom from the C5 to the C4 position of a protected 2-aminothiazole, which could be a potential, albeit more complex, strategy for synthesizing C4-substituted derivatives from a C5-substituted precursor. nih.gov

Synthesis of Thiazole-Fused Heterocycles Incorporating the 2-Bromothiazol-5-yl Framework

The this compound framework can be utilized as a building block for the construction of more complex, fused heterocyclic systems. The functional groups present in the molecule, namely the bromine atom, the amide, and the thiazole ring itself, can participate in cyclization reactions.

For instance, 2-aminothiazoles are known precursors for the synthesis of thiazolo[3,2-a]pyrimidin-5-ones through a domino alkylation-cyclization reaction with propargyl bromides. organic-chemistry.org While this compound is not a 2-aminothiazole, its derivatives, particularly those where the C2-bromine is replaced by an amino group, could potentially undergo similar cyclization reactions. The synthesis of thiazolopyrimidine derivatives is an active area of research in heterocyclic chemistry. bohrium.com

Furthermore, the acetamide side chain could be modified to contain reactive groups that could then cyclize onto the thiazole ring. For example, conversion of the acetamide to a β-keto ester or a similar functionality could enable intramolecular condensation reactions to form a fused ring system.

Structure Activity Relationship Sar Studies of Thiazole Acetamide Chemical Space

Correlating Structural Features of Thiazole-Acetamide Analogues with Theoretical Biological Activities

The biological activity of thiazole-acetamide analogues is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies aim to decipher these connections to design more potent and selective compounds. For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, substitutions on the aryl ring were found to significantly influence their urease inhibition activity. Molecular docking studies revealed that these derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory action. nih.gov

The nature and position of substituents on the thiazole (B1198619) ring and the acetamide (B32628) moiety can dramatically alter the theoretical binding affinity and enzyme inhibition potential. For example, in a study of thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, the presence of specific substituents was correlated with inhibitory activity. laccei.org Similarly, for thiazole derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the substitution pattern on the thiazole ring was a key determinant of potency and selectivity. nih.govmdpi.com

The following table summarizes the impact of different structural modifications on the theoretical biological activities of thiazole-acetamide analogs based on various research findings.

| Structural Modification | Observed Effect on Theoretical Biological Activity | Potential Target/Activity | Reference |

| Aryl substitution on benzothiazole (B30560) | Influences urease inhibition; H-bonding is key. | Urease Inhibition | nih.gov |

| Substitution on thiazole ring | Affects 5-LOX inhibitory activity. | 5-Lipoxygenase (5-LOX) Inhibition | laccei.org |

| Substitution pattern on thiazole | Determines potency and selectivity for AChE and BChE. | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | nih.govmdpi.com |

| Pyrrolidine ring on thiazole | May enhance anticonvulsant activity. | Anticonvulsant | mdpi.com |

| m,p-dimethyl substitution on phenyl ring | Important for cytotoxic activity. | Cytotoxicity | mdpi.com |

Influence of Halogenation on Thiazole Ring Reactivity and Interaction Profiles

Halogenation of the thiazole ring, such as the bromine atom in "2-(2-Bromothiazol-5-yl)acetamide," significantly impacts its reactivity and interaction with biological targets. The presence of a halogen atom can alter the electron distribution within the thiazole ring, influencing its ability to participate in various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. nih.gov

From a biological perspective, halogens can enhance membrane permeability and modulate the pKa of nearby functional groups. acs.org For example, in a series of N-protected benzothiazole derivatives, halogen substitution was found to promote hemolytic activity, suggesting a potential for anticancer applications. nih.gov The bromine atom, in particular, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The introduction of a bromine atom at the 5-position of the thiazole ring in certain derivatives has been shown to be beneficial for their antiviral activity. nih.gov

The nature of the halogen and its position on the thiazole ring are critical. For instance, the synthesis of 2-amino-4-halothiazoles can be challenging, but these compounds are valuable intermediates for creating a diverse range of biologically active molecules. nih.gov The reactivity of the C-Br bond in 2-bromothiazole (B21250) derivatives makes them useful synthons for further chemical modifications.

Role of the Acetamide Moiety and its Modifications in Molecular Recognition and Potency

Modifications of the acetamide group can lead to significant changes in biological activity. For example, in the design of novel anticholinesterase agents, a series of thiazole acetamides were synthesized and evaluated. nih.gov The acetamide linker in these compounds was critical for their inhibitory activity against AChE and BChE. Similarly, in a study of coumarylthiazole derivatives, an acetamide group served as a linker, and its modifications influenced the compounds' acetylcholinesterase inhibitory activity. researchgate.net

The following table illustrates the importance of the acetamide moiety and its modifications in different therapeutic contexts:

| Modification of Acetamide Moiety | Impact on Biological Activity | Therapeutic Target | Reference |

| Linker between thiazole and other groups | Crucial for anticholinesterase activity. | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | nih.gov |

| Linker in coumarylthiazole derivatives | Influences acetylcholinesterase inhibition. | Acetylcholinesterase (AChE) | researchgate.net |

| N-substitution on the acetamide | Can be modified to explore different interaction spaces within a binding pocket. | Various |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This approach is invaluable for the predictive design of new, more potent analogs.

Several QSAR studies have been conducted on thiazole derivatives to predict their activity against various targets. For example, 2D-QSAR models have been developed for thiazole derivatives as 5-lipoxygenase inhibitors, showing a good correlation between molecular descriptors and biological activity. laccei.org In another study, 2D and 3D-QSAR models were developed for aryl thiazole derivatives to predict their antimicrobial activity, with the 3D models indicating that electrostatic effects are dominant in determining binding affinities. researchgate.net

QSAR models are typically built using a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic properties, and geometry. imist.ma Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to develop the predictive models. imist.ma The predictive power of these models is assessed through internal and external validation techniques. imist.ma

The following table provides an overview of QSAR studies on thiazole derivatives:

| QSAR Model Type | Target/Activity | Key Findings | Reference |

| 2D-QSAR | 5-Lipoxygenase (5-LOX) Inhibition | Good correlation between descriptors and activity. | laccei.org |

| 2D-QSAR and 3D-QSAR | Antimicrobial Activity | 3D models show electrostatic effects are dominant. | researchgate.net |

| 2D-QSAR (MLR and ANN) | PIN1 Inhibition | ANN model showed better performance. Descriptors included MR, LogP, ELUMO, and J. | imist.ma |

| QSAR | Aurora Kinase Inhibition | Identified key variables for inhibitory activity. | semanticscholar.orgacs.org |

| Ligand-based QSAR | F508del Correctors | Guided the synthesis of novel hybrid compounds. | sheridancollege.ca |

These QSAR models serve as powerful tools in the drug discovery process, enabling the rational design of new thiazole-acetamide derivatives with improved therapeutic potential.

Advanced Methodological Considerations in Thiazole Research Applicable to 2 2 Bromothiazol 5 Yl Acetamide

Green Chemistry Approaches in Thiazole (B1198619) Synthesis and Derivatization

Green chemistry principles are being integrated into thiazole synthesis to reduce environmental impact by minimizing waste, avoiding hazardous substances, and lowering energy consumption. nih.govresearchgate.net Conventional synthesis methods often rely on hazardous reagents and produce significant waste, making greener alternatives highly desirable. nih.gov The application of these methods can lead to the development of more sustainable pathways for producing 2-(2-bromothiazol-5-yl)acetamide and its analogues.

Key green chemistry techniques applicable to thiazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. bohrium.com In thiazole synthesis, it often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com For instance, the Hantzsch thiazole synthesis, a cornerstone reaction for creating the thiazole ring, can be performed efficiently under microwave conditions. nih.gov The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave heating resulted in yields up to 95% in just 30 minutes, a significant improvement over the lower yields and 8-hour reaction times required for conventional reflux. nih.gov Similarly, a solvent-free microwave-assisted approach to synthesize thiosemicarbazone-based thiazole adducts yielded high yields in only 5 minutes. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation provides an energy-efficient alternative to traditional heating. mdpi.com This technique, based on the phenomenon of acoustic cavitation, enhances mass transfer and can accelerate reaction rates under mild conditions. mdpi.comrsc.org Ultrasound-assisted synthesis has been successfully used to produce various thiazole derivatives, offering benefits such as rapid reaction times, simple experimental setups, high yields, and cleaner processes. mdpi.comnih.govtandfonline.com For example, the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free ultrasonic conditions demonstrates the efficiency and eco-friendly nature of this approach. tandfonline.comresearchgate.net

Green Catalysts and Solvents: A major focus of green chemistry is the replacement of hazardous catalysts and solvents with more benign alternatives. bohrium.combepls.com

Catalysts: Recyclable, eco-friendly biocatalysts, such as those based on chitosan (B1678972), have been developed for thiazole synthesis. mdpi.comnih.gov These catalysts can be reused multiple times without a significant loss of catalytic activity, making the process more sustainable and cost-effective. mdpi.com For example, a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel used as a catalyst in conjunction with ultrasonic irradiation provided high yields and could be reused, retaining over 90% of its performance after three cycles. mdpi.com

Solvents: The use of green solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) is a key strategy. bepls.commdpi.com Water is an ideal green solvent, and procedures for synthesizing thiazoles in aqueous media have been developed. bepls.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining attention as non-toxic and biodegradable alternatives to traditional organic solvents for thiazole synthesis. mdpi.com

| Method | Key Features | Typical Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted (Hantzsch Reaction) | Methanol solvent, rapid heating | 30 min | 95% | nih.gov |

| Conventional Heating (Hantzsch Reaction) | Methanol solvent, reflux | 8 hours | Lower than microwave method | nih.gov |

| Ultrasound-Assisted (with Biocatalyst) | Ethanol (B145695), 40°C, PIBTU-CS hydrogel catalyst | 25 min | High | mdpi.com |

| Deep Eutectic Solvent | L-proline:ethylene (B1197577) glycol (1:50) with Na₂S₂O₅ | 1 hour | 75% | mdpi.com |

| Microwave-Assisted (Solvent-Free) | Solvent-free conditions, catalyst-free | 5 min | High | nih.gov |

Flow Chemistry and Continuous Processing for Efficient Production and Scale-Up

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of thiazoles. This methodology is particularly relevant for the efficient and safe scale-up of production for compounds like this compound. Key benefits include superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety due to the small reaction volumes at any given time, and improved product consistency. nih.govnih.gov

The use of microreactors has enabled novel, multi-step, continuous-flow sequences for synthesizing complex heterocyclic systems. A notable example is the automated, three-step synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov This process involves a sequential Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction, all performed in an uninterrupted flow sequence without the need to isolate intermediates. nih.gov The entire three-step process is completed in under 15 minutes with high yields, demonstrating the remarkable efficiency of flow chemistry. nih.gov

For industrial-scale production, process development and scale-up are critical. The synthesis of the natural product Largazole, which contains a thiazole-thiazoline core, provides a case study in scalable synthesis. nih.gov The process involved a modified "one-pot" Hantzsch protocol to produce the key thiazole ester intermediate on a large scale (95 g obtained in 74% yield). nih.gov Such scalable processes are essential for translating laboratory-scale discoveries into viable manufacturing methods. The integration of continuous flow synthesis with real-time process analytics and automated workup procedures further enhances efficiency and control, paving the way for robust and scalable manufacturing of thiazole-containing compounds. researchgate.net

| Process | Methodology | Key Outcome | Reference |

|---|---|---|---|

| Sequential Heterocycle/Multicomponent Reaction | Automated continuous flow microreactor assembly; sequential Hantzsch thiazole synthesis, deketalization, and Biginelli reaction. | Synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones in <15 min with 39–46% yield over three steps. | nih.gov |

| Scale-up Synthesis of Largazole Intermediate | Modified Hantzsch "one-pot" protocol for the thiazole ester segment. | Produced 95 g of the thiazole ester in a single batch with 74% yield. | nih.gov |

| Practical Synthesis of 1,2,3-Triazoles | Continuous flow using a heterogeneous copper-on-charcoal catalyst. | Robust and versatile protocol with high yields, used to synthesize rufinamide (B1680269) in 96% isolated yield. | nih.gov |

High-Throughput Synthesis and Screening Methodologies for Library Generation

High-throughput synthesis (HTS) is a powerful strategy in medicinal chemistry for rapidly generating large libraries of structurally related compounds. This approach, when applied to the thiazole scaffold, can accelerate the discovery of new molecules with desired biological activities. By systematically modifying the substituents on the thiazole ring of a parent compound like this compound, researchers can generate a diverse library to explore structure-activity relationships (SAR).

Solid-phase synthesis is often employed in HTS to streamline the process of reaction, purification, and isolation. nih.gov A facile method for the high-throughput synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been reported. nih.govresearchgate.net In this strategy, a resin-bound cyclic thiourea is reacted with an α-haloketone, followed by cleavage from the resin, which simultaneously forms the final fused-ring product in high yield and purity. nih.gov This approach allows for the creation of structural diversity by simply varying the initial building blocks.

Once a library of thiazole derivatives is synthesized, it can be subjected to high-throughput screening (HTS) to evaluate biological activity against various targets. For example, newly synthesized thiazole derivatives are often screened for anticancer, antimicrobial, or enzyme-inhibiting properties. acs.orgnih.gov Compounds showing promising activity in initial screens, such as significant growth inhibition of cancer cell lines, can then be selected for more detailed investigation. nih.gov This combination of high-throughput synthesis and screening is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space around a core scaffold like thiazole.

Solid-Phase Synthesis Techniques for Combinatorial Chemistry and Peptidomimetics

Solid-phase synthesis (SPS) is a foundational technique for combinatorial chemistry, allowing for the efficient, parallel synthesis of compound libraries. nih.govmdpi.com In SPS, a starting material is attached to an insoluble polymer support (resin), and successive reagents are added in solution. Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process. mdpi.com This methodology is highly applicable to the synthesis of diverse thiazole derivatives.

A variety of SPS strategies have been developed for thiazoles:

Traceless Linkers: To obtain the final product without any remnant of the linker, traceless linker strategies are employed. For example, a sulfur linker unit has been used on a polystyrene resin to prepare 1,3-thiazole-based peptidomimetics. rsc.orgnih.gov

Multi-component Reactions on Solid Support: Solid-phase methods can be used to construct complex thiazoles with multiple points of diversity. A new solid-phase route to prepare 2,4,5-trisubstituted thiazole derivatives begins with the synthesis of a core skeleton on the resin via a cyclization reaction, which is then further functionalized with various building blocks. nih.govacs.org Libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives have also been constructed using SPS, achieving good yields over multiple steps. rsc.orgrsc.org

A significant application of SPS in thiazole chemistry is the creation of peptidomimetics . These are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.govmdpi.com The thiazole ring, with its defined geometry and multiple points for functionalization (C2, C4, and C5), serves as an excellent scaffold for building peptidomimetics that can replicate secondary protein structures like β-turns. rsc.orgnih.gov Efficient solid-phase methods have been established to synthesize 1,3-oxazole-, thiazole-, and imidazole-containing peptides from dipeptides, demonstrating the compatibility of these heterocyclic cores with standard peptide synthesis conditions. nih.gov

| Strategy | Description | Application | Reference |

|---|---|---|---|

| Traceless Linker Strategy | Uses a sulfur linker on a chloromethyl polystyrene resin. | Synthesis of 1,3-thiazole-based peptidomimetics designed to mimic β-turns. | rsc.orgnih.gov |

| Carbamimidothioate Linker | A core 2,4-diamino(thiazol-5-yl)-substituted skeleton is built on the resin, allowing for three points of diversity. | Parallel synthesis of a 2,4,5-trisubstituted thiazole library. | nih.govacs.org |

| Cyclodehydration on Solid Phase | Synthesis from dipeptides containing cysteine, followed by cyclodehydration. | Efficient synthesis of thiazole-containing peptides. | nih.gov |

| Thorpe-Ziegler Reaction on Solid Phase | Used to synthesize a thiazolo[4,5-d]pyrimidin-7(6H)-one core on a Merrifield resin. | Facile synthesis of a thiazolo-pyrimidinone derivative library. | mdpi.comrsc.org |

Future Research Directions and Unexplored Avenues for 2 2 Bromothiazol 5 Yl Acetamide

Development of Novel Catalytic Methods for Regioselective Functionalization

The precise modification of the bromothiazole acetamide (B32628) scaffold is crucial for tuning its chemical and biological properties. Future research should focus on developing novel catalytic methods to achieve regioselective functionalization. The bromine atom, for instance, is a versatile handle for various cross-coupling reactions. smolecule.com

Key research objectives in this area include:

Palladium-Catalyzed Cross-Coupling Reactions: Investigating a broader range of Suzuki, Heck, and Sonogashira coupling partners to introduce diverse substituents at the 5-position of the thiazole (B1198619) ring. This could lead to the synthesis of novel derivatives with enhanced biological activities.

C-H Activation: Exploring direct C-H activation at the C-4 position of the thiazole ring would provide a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light-mediated catalysis could enable milder and more selective transformations that are not accessible through traditional thermal methods.

Exploration of Bio-orthogonal Chemistry Applications and Bioconjugation Strategies

The thiazole moiety is a component of various biologically active molecules. mdpi.com This inherent bio-compatibility, coupled with the reactive handles on the bromothiazole acetamide structure, makes it an attractive candidate for applications in bio-orthogonal chemistry and bioconjugation.

Future research in this domain could involve:

Click Chemistry: Modifying the acetamide side chain with terminal alkynes or azides would enable the use of copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) for conjugation to biomolecules.

Thiol-Ene/Thiol-Yne Reactions: The thiazole ring itself or appended functionalities could participate in thiol-ene or thiol-yne reactions, providing a robust method for linking to cysteine-containing peptides and proteins.

Probe Development: Designing and synthesizing bromothiazole acetamide-based probes for fluorescent labeling and imaging of specific biological targets.

Integration with Advanced Materials Science for Functional Hybrid Systems

The unique electronic and structural features of the bromothiazole acetamide scaffold can be leveraged in the development of advanced functional materials.

Potential research avenues include:

Organic Electronics: Incorporating bromothiazole acetamide units into conjugated polymers could lead to new organic semiconductors with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensor Development: The thiazole ring's ability to coordinate with metal ions could be exploited to create chemosensors for the detection of specific analytes. Functionalization of the scaffold would allow for tuning the sensor's selectivity and sensitivity.

Smart Materials: Integrating bromothiazole acetamides into polymer matrices could result in materials that respond to external stimuli such as light, heat, or pH, leading to applications in drug delivery and soft robotics.

Interdisciplinary Research with Computational Biology for Deeper Mechanistic Understanding of Molecular Interactions

A deeper understanding of how bromothiazole acetamides interact with biological targets at the molecular level is essential for rational drug design and the development of new therapeutic agents. An interdisciplinary approach combining synthetic chemistry with computational biology will be pivotal.

Key areas for collaborative research include:

Molecular Docking Studies: Utilizing computational docking simulations to predict the binding modes and affinities of a virtual library of bromothiazole acetamide derivatives with various biological targets, such as enzymes and receptors. smolecule.com This can help prioritize synthetic efforts towards the most promising candidates.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Employing QM/MM methods to study the reaction mechanisms of these compounds with their biological targets in detail, providing insights into their mode of action.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which can help in the early identification of candidates with favorable pharmacokinetic profiles.

Q & A

Q. What are the established synthesis routes for 2-(2-Bromothiazol-5-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar bromothiazole derivative, Ethyl 2-(2-bromothiazol-5-yl)acetate (CAS 214833-98-4), is synthesized via halogenation of a thiazole precursor under mild conditions . Key factors include solvent choice (e.g., acetonitrile for polar aprotic environments), base selection (e.g., K₂CO₃ for deprotonation), and temperature control to minimize side reactions. Reaction progress can be monitored via TLC, with purification achieved through column chromatography or recrystallization .

Q. How do structural analogs of this compound compare in reactivity and biological activity?

Substitutions on the thiazole ring significantly alter properties. For instance, replacing bromine with chlorine (as in Ethyl 2-(2-chlorothiazol-5-yl)acetate, CAS 1424352-59-9) reduces electrophilicity, impacting reactivity in cross-coupling reactions. Bromine’s larger atomic radius enhances leaving-group potential, favoring nucleophilic substitutions. Biologically, brominated analogs often exhibit stronger binding to thiol-containing enzymes, as seen in osteoclastogenesis inhibition studies . A comparative table is provided below:

| Compound | Substituent | Reactivity (Relative) | Bioactivity Example |

|---|---|---|---|

| This compound | Br | High | Enzyme inhibition |

| 2-(2-Chlorothiazol-5-yl)acetamide | Cl | Moderate | Antimicrobial activity |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm acetamide and thiazole proton environments.

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment.

- XRD : Single-crystal analysis to resolve stereochemistry, as demonstrated in related acetamide structures .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound derivatives?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling route selection. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) for bromothiazole functionalization . Machine learning models trained on PubChem data can also predict regioselectivity in substitution reactions .

Q. What experimental design strategies address contradictions in reported bioactivity data for bromothiazole derivatives?

Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges). A factorial design approach can systematically test variables:

- Factors : pH, temperature, solvent polarity.

- Response Variables : IC₅₀, binding affinity. For instance, conflicting results in enzyme inhibition studies may require dose-response assays across multiple pH levels to identify optimal activity windows .

Q. How can intermediates in multi-step syntheses be stabilized to improve scalability?

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine intermediates.

- Low-Temperature Storage : -20°C for bromothiazole precursors to prevent degradation.

- In-line Analytics : Real-time FTIR or Raman spectroscopy to monitor unstable intermediates, as applied in imidazole-based syntheses .

Q. What safety protocols are critical when handling hazardous intermediates (e.g., brominated byproducts)?

- Engineering Controls : Fume hoods for volatile brominated compounds.

- PPE : Nitrile gloves, face shields, and flame-resistant lab coats.

- Waste Management : Neutralization of brominated waste with sodium thiosulfate before disposal .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.